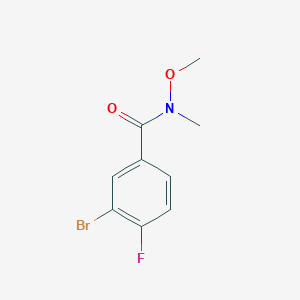

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

Description

The exact mass of the compound 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is 260.98007 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZVSUVDBGQMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)F)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

Introduction

In the landscape of modern organic synthesis, certain molecules serve as pivotal building blocks, enabling the construction of complex molecular architectures. 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is one such compound. As a member of the N-methoxy-N-methylamide family, more commonly known as Weinreb amides, it provides a robust and versatile platform for synthetic chemists.[1] Its true value lies in the predictable and controlled reactivity of the Weinreb amide functional group, which, when combined with the synthetically useful bromine and fluorine substituents on the aromatic ring, makes it a highly sought-after intermediate in pharmaceutical and materials science research.[2][3]

The primary advantage of the Weinreb amide is its ability to react with potent organometallic nucleophiles, such as Grignard or organolithium reagents, to cleanly afford ketones without the common side-reaction of over-addition to form tertiary alcohols.[4] This unique stability is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon aqueous workup.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

The structural and physical properties of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide are fundamental to its application and handling. While specific experimental data for the 3-bromo-4-fluoro isomer is not widely published, data for the closely related 4-bromo-3-fluoro isomer provides a reliable reference point.

| Property | Value | Source(s) |

| Chemical Structure |  | - |

| Molecular Formula | C₉H₉BrFNO₂ | [5] |

| Molecular Weight | 262.08 g/mol | [5] |

| CAS Number | Not available for 3-bromo-4-fluoro isomer (343564-56-7 for 4-bromo-3-fluoro isomer) | [5] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [6] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) | Inferred |

Synthesis and Mechanistic Insights

The synthesis of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is most reliably achieved through the coupling of its corresponding carboxylic acid, 3-bromo-4-fluorobenzoic acid, with N,O-dimethylhydroxylamine hydrochloride. This transformation is a cornerstone of modern amide synthesis.

Synthesis of the Precursor: 3-Bromo-4-fluorobenzoic Acid

The critical starting material, 3-bromo-4-fluorobenzoic acid, can be prepared via a multi-step sequence starting from fluorobenzene. A common route involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride, followed by bromination of the resulting acetophenone, and subsequent haloform reaction with a hypochlorite solution to yield the desired carboxylic acid.[7] This method is advantageous as it utilizes readily available and cost-effective starting materials.[7]

Formation of the Weinreb Amide

The conversion of the carboxylic acid to the Weinreb amide requires activation of the carboxyl group. This can be achieved in two primary ways:

-

Conversion to Acyl Chloride: The carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 3-bromo-4-fluorobenzoyl chloride. This intermediate readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to furnish the final product.

-

Direct Coupling: Modern coupling reagents can directly facilitate the amide bond formation between the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride. Reagents such as triphenylphosphine/iodine (PPh₃/I₂) or propylphosphonic anhydride (T3P) provide mild and efficient conditions for this transformation, often with simplified workup procedures.[8]

The choice between these methods depends on substrate tolerance, scale, and desired purity. The acyl chloride route is traditional and robust, while direct coupling methods can offer milder conditions and avoid the handling of sensitive acyl chlorides.

Below is a generalized workflow for the synthesis of the target Weinreb amide.

Sources

- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [chemicalbook.com]

- 7. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]

- 8. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide in Modern Medicinal Chemistry: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern drug discovery, the precision of carbon-carbon bond formation dictates the efficiency of synthesizing complex Active Pharmaceutical Ingredients (APIs). 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is a highly specialized Weinreb amide that serves as a critical electrophilic linchpin in medicinal chemistry. By combining the controlled reactivity of a Weinreb amide with a meticulously functionalized di-haloaryl ring, this molecule allows researchers to execute orthogonal synthetic strategies—specifically, selective nucleophilic acyl substitution followed by transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and field-validated experimental protocols for utilizing this compound in advanced drug development workflows.

Physicochemical Profiling & Structural Rationale

Before deploying this intermediate in a synthetic route, it is crucial to understand its fundamental properties and the strategic rationale behind its structural design.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide |

| Molecular Formula | C9H9BrFNO2 |

| Molecular Weight | 262.08 g/mol |

| CAS Registry Number | 1220124-55-9 |

| MDL Number | MFCD11847401 |

| SMILES | O=C(N(OC)C)c1ccc(F)c(Br)c1 |

Structural Rationale in Drug Design

The architecture of 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide is not arbitrary; it is engineered for multi-stage API synthesis:

-

The Weinreb Amide Moiety: Replaces standard esters or acid chlorides to prevent over-addition of organometallic reagents. It ensures a 1:1 stoichiometry in ketone synthesis.

-

The 4-Fluoro Substituent: Fluorine is highly electronegative and small. In medicinal chemistry, para-fluorination of an aryl ring blocks cytochrome P450-mediated aromatic oxidation, thereby drastically improving the metabolic half-life of the final drug candidate[1].

-

The 3-Bromo Handle: Bromine serves as an orthogonal reactive site. After the Weinreb amide is converted to a ketone, the aryl bromide can undergo Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to append complex heterocycles or amines[1].

Mechanistic Pathways: The Weinreb Amide Advantage

The defining feature of 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide is its ability to react with powerful nucleophiles (like Grignard or organolithium reagents) to form ketones without degrading into tertiary alcohols[2].

When the organometallic reagent attacks the carbonyl carbon, the oxygen atom of the N-methoxy group coordinates with the metal cation (Mg2+ or Li+). This forms a highly stable, five-membered cyclic chelate. This tetrahedral intermediate is thermodynamically stable under anhydrous conditions and will not collapse to release the leaving group. Only upon the introduction of an aqueous acidic quench does the intermediate break down to yield the desired aryl ketone.

Workflow of Weinreb amide synthesis and controlled ketone generation.

Experimental Protocols & Methodologies

As a self-validating system, the following protocols include not just the procedural steps, but the chemical causality behind each operation to ensure reproducibility and high yield[2].

Protocol 1: Synthesis of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

This protocol utilizes HATU as a coupling reagent. HATU is chosen over traditional EDC/HOBt because the fused pyridine ring of the HOAt leaving group provides an internal base that accelerates the aminolysis of the active ester, ensuring near-quantitative yields even with electron-deficient benzoic acids[2].

Reagents:

-

3-Bromo-4-fluorobenzoic acid (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.0 equiv)

-

HATU (1.0 equiv)

-

N,N-Diisopropylethylamine (DIEA) (3.0 equiv)

-

Anhydrous DMF (Solvent)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 3-bromo-4-fluorobenzoic acid, N,O-dimethylhydroxylamine hydrochloride, and anhydrous DMF.

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIEA dropwise. Causality: DIEA is a non-nucleophilic base that deprotonates the amine hydrochloride salt, liberating the free nucleophile without competing for the activated ester.

-

Activation: Add HATU portion-wise at 0 °C. Causality: Portion-wise addition controls the mild exotherm associated with active ester formation.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor completion via LC-MS (target m/z 262.0[M+H]+)[2].

-

Workup: Pour the mixture into distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers aggressively with water (5x) and brine (2x). Causality: Extensive water washing is mandatory to partition the DMF out of the organic phase.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography (Petroleum Ether:EtOAc) to yield the pure Weinreb amide.

Protocol 2: Conversion to an Aryl Ketone (e.g., Cyclobutyl Ketone)

This workflow demonstrates the conversion of the Weinreb amide into a specific ketone, a critical step in synthesizing GPR120 agonists[2].

Step-by-Step Methodology:

-

Grignard Preparation: In a separate flask under N2, activate magnesium turnings with a catalytic amount of I2 in THF at 40 °C. Dropwise add bromocyclobutane to form cyclobutylmagnesium bromide[2].

-

Nucleophilic Addition: Cool a solution of 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide in anhydrous THF to 0 °C. Add the Grignard reagent dropwise. Causality: Strict temperature control at 0 °C prevents off-target reactions, such as halogen-metal exchange at the aryl bromide position.

-

Maturation: Stir the reaction for 16 hours, allowing it to slowly warm to room temperature.

-

Quench: Cool the mixture back to 0 °C and carefully quench with ice water and saturated aqueous NH4Cl. Causality: The mildly acidic ammonium chloride safely collapses the stable tetrahedral chelate into the target ketone without risking acid-catalyzed side reactions.

-

Extraction: Extract with EtOAc, wash with brine, dry, and concentrate to yield (3-bromo-4-fluorophenyl)(cyclobutyl)methanone[2].

Applications in Advanced Drug Development

The versatility of 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide has made it a cornerstone in the development of several advanced therapeutic classes.

Divergent drug development pathways utilizing the Weinreb amide intermediate.

GPR120 Agonists for Metabolic Disorders

GPR120 is a G-protein coupled receptor that regulates GLP-1 secretion and insulin sensitization, making it a prime target for diabetes and obesity therapeutics. The Weinreb amide is utilized to synthesize (3-bromo-4-fluorophenyl)(cyclobutyl)methanone, which acts as the foundational building block for substituted tetrahydroisoquinoline compounds[2]. The precision of the Weinreb methodology is vital here, as any tertiary alcohol impurities would disrupt the subsequent cyclization steps required to form the tetrahydroisoquinoline core.

NMDA Receptor Modulators for Neurological Disorders

In the pursuit of treating severe neurological conditions, researchers have developed thienopyrimidinone derivatives that act as GluN2B/C/D biased, positive allosteric modulators of the N-Methyl-d-Aspartate (NMDA) receptor[1].

During Structure-Activity Relationship (SAR) optimization, researchers synthesized 1-(3-bromo-4-fluorophenyl)butan-1-one directly from 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide[1]. The specific 3-bromo-4-fluoro substitution pattern was deliberately conserved throughout the analogue development process because it maintained optimal doubling concentrations and maximal potentiation while exhibiting vastly improved EC50 levels compared to other greasier or bulkier moieties (such as naphthyl or N-methylindole groups)[1].

References

-

BLD Pharm / CSIC Intranet. 1220124-55-9 | 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide Product Details. Available at:

-

[1] Journal of Medicinal Chemistry - ACS Publications. Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor. Available at:

-

[2] Google Patents. US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists. Available at:

Sources

Strategic Integration of Fluorinated Benzamide Intermediates in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into small-molecule scaffolds is a highly validated approach for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among the most versatile building blocks utilized in this paradigm are fluorinated benzamide intermediates . By merging the robust hydrogen-bonding capability of the benzamide pharmacophore with the unique stereoelectronic properties of fluorine, drug development professionals can systematically overcome liabilities such as rapid metabolic clearance, poor membrane permeability, and off-target toxicity. This technical guide explores the mechanistic rationale, physicochemical impact, and self-validating synthetic methodologies for deploying fluorinated benzamides in target-directed drug discovery.

The Mechanistic Rationale: Why Fluorinated Benzamides?

The Fluorine Effect

Fluorine is the most electronegative element in the periodic table (3.98 Pauling scale) and possesses a van der Waals radius (1.47 Å) closely resembling that of hydrogen (1.20 Å) and oxygen[1]. This unique combination allows fluorine to act as a bioisostere for hydrogen or hydroxyl groups without introducing severe steric bulk. According to authoritative reviews on 1, selective installation of fluorine enhances metabolic stability by replacing metabolically labile C-H bonds with highly stable C-F bonds, effectively blocking cytochrome P450-mediated oxidation[1]. Furthermore, the introduction of fluorine significantly modulates the pKa of adjacent basic centers and increases overall lipophilicity, thereby enhancing membrane permeation and oral bioavailability[2].

The Benzamide Pharmacophore

The benzamide moiety is a privileged scaffold prevalent in numerous FDA-approved therapeutics, ranging from PARP inhibitors to antipsychotics. The amide bond serves as a critical directional hydrogen-bond donor and acceptor, facilitating precise target engagement within protein binding pockets. When a fluorine atom is introduced—particularly at the ortho-position relative to the amide—it induces strong dipole-dipole repulsions with the amide carbonyl[3]. This stereoelectronic effect locks the molecule into a preferred conformational rotamer, reducing the entropic penalty upon target binding and increasing overall binding affinity.

Physicochemical Impact of Fluorination

The empirical advantages of utilizing fluorinated benzamide intermediates over their non-fluorinated counterparts are summarized in the data table below:

| Physicochemical Parameter | Non-Fluorinated Benzamide | Fluorinated Benzamide | Mechanistic Rationale |

| Lipophilicity (LogP) | Baseline | Increased (+0.2 to +0.5 units/F) | Fluorine's low polarizability and high electronegativity enhance hydrophobic interactions within target binding pockets. |

| Metabolic Stability (t1/2) | Susceptible to CYP450 oxidation | Significantly prolonged | The C-F bond (480 kJ/mol) is significantly stronger than the C-H bond (410 kJ/mol), effectively blocking oxidative metabolism. |

| Amide Bond Conformation | Flexible | Restricted / Locked | Ortho-fluorination induces strong dipole-dipole repulsion with the amide carbonyl, stabilizing specific rotamers and reducing entropic penalty. |

| Membrane Permeability | Moderate | High | Increased lipophilicity and reduced desolvation energy facilitate passive diffusion across lipid bilayers. |

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure high fidelity in drug discovery libraries, the synthesis of these intermediates must be robust and self-validating. Below is a detailed, step-by-step methodology for the synthesis of a representative intermediate, 2-fluoro-N-(morpholin-4-yl)benzamide , utilizing a carbodiimide coupling strategy[4].

Objective: To synthesize a high-purity fluorinated benzamide intermediate using an orthogonal purification and validation workflow.

Reagents: 2-Fluorobenzoic acid (1.0 eq), Morpholine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), anhydrous Dichloromethane (DCM).

-

Step 1: Carboxylic Acid Activation

-

Action: Dissolve 2-fluorobenzoic acid in anhydrous DCM at 0°C under an inert atmosphere. Add EDC·HCl and HOBt sequentially.

-

Causality: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable. EDC activates the acid to an unstable O-acylisourea. HOBt immediately traps this intermediate to form a highly reactive, yet stable, active ester. This prevents the formation of unreactive N-acylurea byproducts and suppresses racemization.

-

-

Step 2: Nucleophilic Amine Addition

-

Action: Add morpholine and DIPEA dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: DIPEA acts as a non-nucleophilic proton sink. It neutralizes the HCl generated during the coupling, ensuring the secondary amine of morpholine remains in its reactive, deprotonated state for efficient nucleophilic attack on the active ester[4].

-

-

Step 3: In-Process Monitoring

-

Action: Monitor reaction progress via TLC (EtOAc/Hexane) or LC-MS.

-

Causality: Real-time monitoring ensures complete consumption of the starting material before quenching, which is critical for preventing difficult downstream separations.

-

-

Step 4: Orthogonal Work-up (Chemical Validation)

-

Action: Quench with water. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

-

Causality: This is a self-validating purification step. The acidic wash (HCl) protonates and removes unreacted morpholine and DIPEA into the aqueous layer. The basic wash (NaHCO₃) deprotonates and removes unreacted 2-fluorobenzoic acid and HOBt. The neutral target benzamide remains isolated in the organic layer.

-

-

Step 5: Analytical Validation (Spectroscopic Validation)

-

Action: Characterize the isolated solid via ¹H, ¹³C, and ¹⁹F NMR, alongside HPLC for purity.

-

Causality: ¹⁹F NMR provides an unambiguous, background-free confirmation that the fluorinated aromatic ring remains intact and has not undergone undesired nucleophilic aromatic substitution (S_NAr) during the amine coupling phase.

-

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating synthesis and integration pipeline.

Synthesis and validation workflow for fluorinated benzamide intermediates.

Applications in Target-Directed Drug Discovery

Fluorinated benzamide intermediates are actively deployed across multiple therapeutic areas:

-

CETP Inhibitors for Hyperlipidemia: Cholesteryl ester transfer protein (CETP) inhibitors rely heavily on hydrophobic interactions. Studies on5 demonstrate that specific fluorination patterns (e.g., meta-fluoro or para-OCF₃ derivatives) significantly enhance target binding. For instance, optimized fluorinated benzamides have achieved IC₅₀ values as low as 0.75 μM by exploiting precise orientation within the hydrophobic binding domain[5].

-

HDAC Inhibitors for Oncology: In the design of Histone Deacetylase (HDAC) inhibitors, the benzamide cap group is critical for surface recognition at the enzyme's active site entrance. Research on 6 highlights that introducing trifluoromethyl or single fluorine atoms into the benzamide cap via amide-coupling pathways alters the electronic distribution, directly improving the inhibitor's selectivity and potency against specific HDAC isoforms[6].

-

Positron Emission Tomography (PET) Imaging: Beyond therapeutics, fluorinated benzamides are utilized as diagnostic tracers. Because the benzamide structure exhibits a high affinity for melanin, researchers have successfully synthesized 7 for the early detection of malignant melanoma. The fluorinated intermediate acts as a stable, highly selective targeting vector that localizes aggressively metastasizing melanoma cells in vivo[7].

References

-

The role of fluorine in medicinal chemistry | Taylor & Francis Online | 1

-

Fluorine in medicinal chemistry | PubMed (NIH) | 2

-

The Many Roles for Fluorine in Medicinal Chemistry | ACS Publications | 3

-

An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide | Benchchem | 4

-

Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors | PubMed (NIH) | 5

-

The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors | University of Greifswald |6

-

68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma | PMC (NIH) | 7

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 7. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide solubility in organic solvents

Executive Summary

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (CAS: 1220124-55-9) is a specialized "Weinreb amide" intermediate used primarily in the synthesis of aryl ketones via nucleophilic acyl substitution.[1][2] Its dual-halogenated aromatic core (bromo- and fluoro- substituents) combined with the N-methoxy-N-methyl moiety creates a distinct solubility profile that balances lipophilicity with polar aprotic affinity.

This guide details the solubility landscape of this compound, providing researchers with evidence-based solvent selection strategies for reaction planning, purification, and handling. The data presented here is synthesized from patent literature (WO2013090271A1), structural analysis, and standard organic synthesis protocols for functionalized benzamides.

Physicochemical Profile

Understanding the molecule's structure is the first step to predicting its behavior in solution.

| Property | Data |

| CAS Number | 1220124-55-9 |

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| Physical State | Viscous oil or low-melting solid (approx. MP 30–40°C) |

| Lipophilicity (LogP) | ~2.1 (Predicted) |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors (C=O, N-O, F) |

Structural Insight: The molecule possesses a "push-pull" solubility character. The halogenated phenyl ring drives solubility in non-polar and chlorinated solvents, while the Weinreb amide functionality (

Solubility Landscape

Solvent Compatibility Matrix

The following table categorizes solvents based on their efficiency in dissolving 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide at room temperature (25°C).

| Solvent Class | Specific Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Choice. Ideal for extraction and transfer. |

| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | Excellent (>100 mg/mL) | Reaction Medium. THF is critical for Grignard/Lithium reactions. |

| Esters | Ethyl Acetate (EtOAc) | Good (>50 mg/mL) | Purification. Used as the polar component in chromatography. |

| Alcohols | Methanol, Ethanol | Moderate/Good | Soluble, but rarely used due to reactivity risks with nucleophiles. |

| Ethers | Diethyl Ether, MTBE | Moderate | Good for extraction; less solubilizing power than THF. |

| Aliphatics | Hexanes, Heptane, Pentane | Poor (<10 mg/mL) | Precipitation. Used to crash out the product or wash away impurities. |

| Aqueous | Water, Brine | Insoluble | Wash Medium. Essential for removing inorganic salts during workup. |

Critical Solubility Behaviors

-

The "DCM Effect": This compound exhibits exceptional solubility in Dichloromethane. If your sample does not dissolve fully in 5–10 volumes of DCM, it is likely contaminated with inorganic salts (e.g., amine hydrochloride salts from synthesis).

-

Temperature Sensitivity: While soluble in EtOAc at room temperature, cooling an EtOAc/Hexane solution can induce crystallization (if the sample is solid) or oiling out. This property is exploited during recrystallization or purification.[3]

-

Water Immiscibility: The presence of the bromine and fluorine atoms significantly lowers water solubility compared to non-halogenated Weinreb amides. This ensures high recovery rates (>90%) during aqueous extractions.

Experimental Protocols

Protocol: Solubility Verification (Saturation Method)

Use this protocol to determine the precise solubility limit for your specific batch, which may vary based on purity.

-

Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble at current concentration.

-

Cloudy/Particulates: Saturation point reached.

-

-

Calculation:

Protocol: Purification via Flash Chromatography

Since the compound is often an oil or low-melting solid, recrystallization is difficult. Flash chromatography is the standard purification method.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Hexanes : Ethyl Acetate gradient.

-

Elution Profile:

-

Load: Dissolve crude material in minimum DCM (approx. 1 mL per gram).

-

Start: 100% Hexanes (to elute non-polar impurities).

-

Gradient: Ramp to 20% EtOAc / 80% Hexanes.

-

Elution: The Weinreb amide typically elutes between 15–25% EtOAc.

-

Detection: UV absorption at 254 nm (strong absorption due to aromatic ring).

-

Visualizing the Workflow

Solubility-Driven Purification Logic

This diagram illustrates the decision-making process for purifying 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide based on its solubility profile.

Caption: Solubility-based workflow for isolating the target amide from crude reaction mixtures.

Applications in Synthesis

The solubility of this intermediate dictates the success of downstream reactions, particularly Weinreb Ketone Synthesis .

-

Grignard Reactions: Must be performed in Anhydrous THF or Diethyl Ether . The amide is highly soluble in these, allowing for efficient chelation-controlled addition.

-

Warning: Do not use DCM for Grignard reactions as it can react with the organometallic reagent.

-

-

Lithium-Halogen Exchange: The presence of the bromine atom allows for lithiation. This must be done in THF at -78°C . The compound's solubility at low temperatures in THF is excellent, preventing precipitation that would stall the reaction.

References

-

Patent: Synthesis of ROMK Inhibitors. (2013). World Intellectual Property Organization, WO2013090271A1. (Describes the synthesis and workup of 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide).

-

PubChem Compound Summary. (n.d.). 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide. National Center for Biotechnology Information.

-

Weinreb, S. M., & Nahm, S. (1981).[4] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational text on Weinreb amide properties).

Sources

Suppliers and price of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

Title: Comprehensive Technical Guide: Procurement, Pricing, and Synthetic Applications of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

Executive Summary

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (CAS: 1220124-55-9) is a highly versatile Weinreb amide building block utilized extensively in medicinal chemistry and advanced organic synthesis. This whitepaper provides an in-depth analysis of its commercial availability, pricing landscape, and self-validating experimental protocols for its synthesis and downstream application in organometallic coupling.

Chemical Identity and Core Properties

-

Chemical Name: 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

-

CAS Registry Number: 1220124-55-9

-

Molecular Formula: C9H9BrFNO2

-

Molecular Weight: 262.08 g/mol

-

Structural Significance: The molecule features three highly orthogonal reactive sites. The N-methoxy-N-methylamide (Weinreb amide) directs controlled mono-addition of organometallic reagents to form ketones[1]. The 3-bromo substituent serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), while the 4-fluoro group enables nucleophilic aromatic substitution (SNAr) under basic conditions ()[2].

Commercial Landscape: Suppliers and Pricing

Procurement of high-purity (≥97%) 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is critical for avoiding side reactions during sensitive organometallic steps. The table below summarizes current market data from key chemical suppliers.

| Supplier | Purity | Quantity | Price Range (USD) | Notes |

| Hoffman Fine Chemicals | ≥97% | Bulk / Custom | $1,594.00 - $3,188.00 | Focus on custom synthesis and scale-up[3]. |

| CSIC Intranet (General Vendor) | 97% | 10g - 25g | $159.99 - $511.99 | Academic and internal discounted pricing. |

| BLD Pharm | ≥97% | Variable | VIP Pricing | Special offers available for online orders[4]. |

Mechanistic Causality: The Weinreb Amide Advantage

The conversion of carboxylic acid derivatives to ketones using Grignard or organolithium reagents is notoriously plagued by over-addition, yielding tertiary alcohols. The Weinreb amide resolves this through a highly specific chelation mechanism ()[1].

When an organometallic reagent attacks the carbonyl carbon of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, the resulting tetrahedral intermediate is stabilized by the coordination of the metal (Mg or Li) with the oxygen atom of the N-methoxy group[1]. This stable 5-membered chelate ring prevents the expulsion of the leaving group at low temperatures. Only upon acidic aqueous workup is the chelate destroyed, collapsing the intermediate to the desired ketone and preventing any secondary nucleophilic attack[1].

Figure 1: Mechanistic pathway of Weinreb amide ketone synthesis preventing over-addition.

Self-Validating Experimental Protocols

The following protocols are synthesized from validated patent literature ()[2] and optimized for laboratory-scale execution.

Protocol A: Synthesis of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide Objective: Convert 3-bromo-4-fluorobenzoic acid to the Weinreb amide.

-

Activation: Dissolve 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF. Cool the solution to 0°C. Add HATU (1.0 eq) and N,N-Diisopropylethylamine (DIEA) (3.0 eq)[2]. Causality: HATU generates a highly reactive HOAt-ester. The 0°C temperature suppresses side reactions. DIEA acts as a non-nucleophilic base, deprotonating the incoming amine without attacking the electrophilic center.

-

Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.0 eq)[2]. Stir the mixture for 18 hours, allowing it to gradually warm to room temperature.

-

Workup & Purification: Pour the mixture into water and extract with EtOAc (3x). Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate in vacuo[2]. Purify via silica gel chromatography (PE:EtOAc = 20:1 to 5:1).

-

Self-Validation System:

-

TLC: A distinct UV-active spot should appear, with an Rf value lower than the starting acid.

-

LC-MS: Confirm product mass. The spectrum must show an [M+H]+ peak at m/z 262.0 and 264.0 in a 1:1 ratio, validating the presence of the bromine isotopes[2].

-

Protocol B: Chelation-Controlled Ketone Synthesis Objective: Convert the Weinreb amide to a functionalized ketone (e.g., (3-bromo-4-fluorophenyl)(cyclobutyl)methanone).

-

Organometallic Addition: Cool a solution of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide in anhydrous THF to 0°C under an N2 atmosphere. Dropwise, add a prepared Grignard reagent (e.g., cyclobutylmagnesium bromide, 2.0 eq)[2]. Causality: The low temperature is critical to maintain the kinetic stability of the magnesium-chelated tetrahedral intermediate, strictly preventing premature collapse to the ketone[1].

-

Quench: After 16 hours of stirring (0°C to RT), pour the reaction mixture into ice water or saturated aqueous NH4Cl[2]. Causality: The aqueous quench hydrolyzes the magnesium complex, forcing the controlled collapse of the intermediate to yield the ketone.

-

Self-Validation System:

-

IR Spectroscopy: The purified product will exhibit a strong, sharp carbonyl stretch (~1680-1700 cm⁻¹) characteristic of aryl ketones, replacing the amide carbonyl stretch.

-

LC-MS: Confirm the mass shift corresponding to the addition of the R-group and the loss of the N(OMe)Me group (-60 Da).

-

Figure 2: Step-by-step synthetic workflow for 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide.

Advanced Applications in Drug Development

The unique substitution pattern of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide makes it a privileged intermediate in modern drug discovery:

-

GPR120 Agonists: The compound has been utilized to synthesize substituted tetrahydroisoquinolines that act as GPR120 agonists, which are critical targets for metabolic disorders and inflammatory diseases ()[2].

-

NMDA Receptor Modulators: Recent studies have employed this building block to synthesize thienopyrimidinone derivatives. These derivatives function as GluN2B/C/D biased, positive allosteric modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) receptor, showing promise for neuropsychiatric indications such as schizophrenia and cognitive dysfunction ()[5].

References

-

CSIC Intranet. "1220124-55-9 | 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide". URL: [Link]

-

Journal of Medicinal Chemistry - ACS Publications. Fritzemeier, R. G., et al. "Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor". URL:[Link]

- Google Patents. "US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists".

-

Wikipedia. "Weinreb ketone synthesis". URL:[Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists - Google Patents [patents.google.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 343564-56-7|4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety considerations and handling protocols for 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (CAS No. 872990-39-3). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes regulatory data with practical, field-proven insights to ensure its safe and effective use in a laboratory setting.

Compound Profile and Application Context

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is a substituted aromatic amide, a class of compounds frequently utilized as key intermediates in organic synthesis. Its structural features—a brominated and fluorinated phenyl ring coupled with a Weinreb amide—make it a versatile building block. Halogenated benzamides are instrumental in constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.

The inherent reactivity required for its synthetic utility also dictates its hazard profile. Understanding these properties is not merely a regulatory hurdle but a prerequisite for sound experimental design and the personal safety of laboratory personnel. This guide is structured to build a comprehensive risk assessment, from hazard identification to emergency response.

Hazard Identification and Interpretation for the R&D Environment

Based on the Globally Harmonized System (GHS), this compound is classified with specific hazards that require careful management in a laboratory setting.

GHS Classifications:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

-

Acute Oral Toxicity (Category 4): H302 - Harmful if swallowed.[2]

Table 1: Physicochemical and Hazard Data

| Property | Value | Source / Interpretation |

| CAS Number | 872990-39-3 | N/A |

| Molecular Formula | C9H9BrFNO2 | [3] |

| Molecular Weight | 262.08 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 130 - 135 °C (266 - 275 °F) | |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2][4] |

| Signal Word | Warning | [1][2] |

Expert Interpretation:

The GHS classifications point to three primary routes of exposure and associated risks in a lab:

-

Dermal Contact: The "Causes skin irritation" classification means that direct contact can lead to redness, inflammation, or dermatitis. This is not a substance to be handled with bare hands, and glove integrity is paramount.

-

Ocular Contact: As a serious eye irritant, accidental splashing of the solid or solutions into the eyes can cause significant, potentially lasting damage. Standard safety glasses may be insufficient for high-risk operations.

-

Inhalation: The potential for respiratory irritation indicates that the fine powder or dust of this compound should not be inhaled. Weighing and transfer operations are of particular concern.

Proactive Exposure Control: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, prioritizing engineering controls and supplementing them with appropriate PPE. The fundamental principle is to minimize the possibility of the chemical reaching the user.[5]

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood.[6][7] This is the primary defense against respiratory exposure.

-

Ventilation: The laboratory should operate under negative pressure relative to adjacent corridors to ensure containment.[7]

Personal Protective Equipment (PPE)

The selection of PPE should be deliberate and based on the specific tasks being performed.

Table 2: Recommended PPE for Handling 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

| Task | Eye/Face Protection | Hand Protection | Body Protection |

| Weighing/Transfer (Solid) | Chemical splash goggles | Nitrile gloves | Lab coat |

| Solution Preparation | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Lab coat |

| Reaction Workup/Purification | Chemical splash goggles and face shield | Neoprene or other chemically resistant gloves | Chemical-resistant apron over lab coat |

Causality Behind PPE Choices:

-

Gloves: Nitrile gloves offer good protection for incidental contact with many organic solids and solvents.[5] However, for prolonged handling or during procedures with significant splash potential (like extractions), heavier-duty gloves such as neoprene should be considered. Always inspect gloves for pinholes or tears before use.[7]

-

Eye Protection: Chemical splash goggles are mandatory because they form a seal around the eyes, offering superior protection from dust and splashes compared to standard safety glasses.[5] A face shield should be worn over goggles during large-scale operations or when a splash hazard is significant.[4]

-

Lab Coat: A standard lab coat protects against incidental contact. When handling larger quantities or during procedures with a high risk of spills, a chemical-resistant apron provides an additional barrier.

Standard Operating Procedures (SOPs) for Key Laboratory Workflows

Adherence to detailed, step-by-step protocols is essential for safety and reproducibility.

SOP: Weighing and Dispensing Solid Compound

-

Preparation: Don all required PPE (chemical splash goggles, nitrile gloves, lab coat).

-

Designated Area: Perform all work inside a chemical fume hood.

-

Dispensing: Use a spatula to carefully transfer the desired amount of solid from the stock bottle to a tared weigh boat or reaction vessel. Avoid creating airborne dust.

-

Closure: Securely cap the stock bottle immediately after dispensing.

-

Cleanup: Gently wipe down the spatula and any surfaces within the hood with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth as halogenated solid waste.

-

Hand Hygiene: After removing gloves properly, wash hands thoroughly with soap and water.[4]

SOP: Emergency Spill Response

The following diagram outlines the decision-making process for a chemical spill.

Caption: Workflow for proper segregation and disposal of waste.

Key Principles:

-

Segregation: Never mix halogenated waste with non-halogenated waste streams. [6]2. Labeling: All waste containers must be clearly and accurately labeled with their contents.

-

Containment: Use robust, leak-proof containers and do not fill them beyond 80% capacity to allow for expansion.

By integrating this comprehensive safety and handling framework into daily laboratory operations, researchers can effectively mitigate the risks associated with 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, ensuring a safe environment for scientific advancement.

References

- Proper Disposal of 4-Amino-N-(3,5-dichlorophenyl)

- 4-BROMO-3-FLUORO-N-METHOXY-N-METHYL-BENZAMIDE (CAS No. 343564-56-7) SDS. ChemicalBook.

- Safety Data Sheet for 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide. MilliporeSigma.

- Safety Data Sheet for 3-Bromobenzaldehyde. Thermo Fisher Scientific.

- 4-Fluoro-N-methoxy-N-methylbenzamide Safety Inform

- 4-Fluoro-N-methoxy-N-methylbenzamide. PubChem.

- Safety Data Sheet for 3-Bromo-p-anisaldehyde. Fisher Scientific.

- 4-Fluoro-N-methoxy-N-methylbenzamide. Chem-Impex.

- Safety D

- Safety Data Sheet for 4-Fluoro-N-methoxy-N-methylbenzamide. SynQuest Labs.

- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- 4-Fluoro-N-methoxy-N-methylbenzamide Synthesis and Properties. ChemicalBook.

- Safety Data Sheet for Lithium Fluoride. Sigma-Aldrich.

- Working with Hazardous Chemicals. Organic Syntheses.

- Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). The Sarpong Group, UC Berkeley.

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sarponggroup.com [sarponggroup.com]

A Technical Guide to 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide: Synonyms, Synthesis, and Applications

As a Senior Application Scientist, I approach chemical intermediates not just as static structures, but as dynamic tools designed to solve specific synthetic bottlenecks. 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (CAS: 1220124-55-9) is a prime example of such a tool. It is a highly specialized Weinreb amide that serves as a critical linchpin in modern medicinal chemistry, allowing for the chemoselective synthesis of complex ketones without the metabolic liabilities of traditional intermediates.

This whitepaper provides an in-depth analysis of its nomenclature, physicochemical properties, mechanistic advantages, and field-validated experimental workflows.

Nomenclature and Identity Profiling

In chemical sourcing and literature reviews, navigating the various synonyms of a compound is critical for accurate data retrieval. Because this molecule contains a halogenated benzene ring coupled to an N-methoxy-N-methylamide functional group, it is indexed under several different naming conventions depending on the database or vendor.

The quantitative and qualitative identifiers for this compound, validated by sources such as [1], are summarized in the tables below.

Table 1: Nomenclature and Synonyms

| Category | Identifier / Name |

| IUPAC / Standard Name | 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide |

| Common Synonym 1 | N-Methoxy-N-methyl-3-bromo-4-fluorobenzamide |

| Common Synonym 2 | 3-Bromo-4-fluorobenzoic acid, N-methoxy-N-methylamide |

| Common Synonym 3 | Benzamide, 3-bromo-4-fluoro-N-methoxy-N-methyl- |

| CAS Registry Number | 1220124-55-9 |

| MDL Number | MFCD11847401 |

Table 2: Physicochemical Profile

| Property | Value |

| Molecular Formula | C9H9BrFNO2 |

| Molecular Weight | 262.08 g/mol |

| SMILES String | O=C(N(OC)C)C1=CC=C(F)C(Br)=C1 |

| Physical State | Solid (typically crystalline) |

Mechanistic Causality: The Weinreb Amide Advantage

Why synthesize a Weinreb amide rather than reacting a Grignard reagent directly with an ester or an acid chloride? The answer lies in chemoselectivity and the prevention of over-addition .

When an organolithium or Grignard reagent attacks a standard ester, the resulting tetrahedral intermediate is highly unstable. It rapidly collapses to form a ketone, which is often more electrophilic than the starting ester. Consequently, a second equivalent of the nucleophile attacks the newly formed ketone, yielding an unwanted tertiary alcohol.

By utilizing 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, we engineer a self-halting reaction. The N-methoxy oxygen and the carbonyl oxygen simultaneously coordinate to the magnesium or lithium ion of the incoming nucleophile. This creates a highly stable, 5-membered chelated tetrahedral intermediate. This intermediate is robust enough to survive in solution, completely preventing the formation of the ketone until the reaction is deliberately quenched with an aqueous acid.

Fig 1. Mechanism of Grignard addition highlighting the stable chelated tetrahedral intermediate.

Validated Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that researchers can monitor the success of the reaction in real-time without relying solely on post-reaction LC-MS.

Protocol A: Synthesis of the Weinreb Amide

This methodology utilizes 1,1'-Carbonyldiimidazole (CDI) for activation, a technique supported by protocols outlined in1 [2].

-

Step 1 (Activation): Dissolve 3-bromo-4-fluorobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add CDI (1.2 equiv) in portions.

-

Causality & Validation: CDI activates the carboxylic acid to an acyl imidazole. The reaction produces CO₂ gas. The complete cessation of effervescence (typically 30–45 minutes) serves as a visual, self-validating indicator that activation is complete.

-

-

Step 2 (Coupling): Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

-

Causality: The hydrochloride salt is neutralized in situ by the imidazole byproduct generated during Step 1, driving the formation of the amide without the strict need for auxiliary bases like DIPEA.

-

-

Step 3 (Isolation): Stir overnight. Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate the pure 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide.

Protocol B: Chemoselective Ketone Synthesis

This protocol details the conversion of the Weinreb amide to a ketone (e.g., 3'-bromo-4'-fluoroacetophenone), a process critical to workflows documented by 2 [3].

-

Step 1 (Preparation): Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF. Chill the solution strictly to 0 °C using an ice bath under inert gas.

-

Causality: THF coordinates the Grignard reagent, while the 0 °C temperature is mandatory to stabilize the magnesium-chelated tetrahedral intermediate and prevent premature collapse.

-

-

Step 2 (Nucleophilic Addition): Dropwise add methylmagnesium chloride (1.5 equiv, 3M in THF).

-

Validation: The reaction should remain a clear solution. Sudden precipitation indicates moisture contamination.

-

-

Step 3 (Quench & Collapse): After 2 hours of stirring, cool the mixture back to 0 °C and carefully quench with 1M aqueous HCl.

-

Causality: The acidic environment breaks the metal chelate, forcing the collapse of the intermediate into the target ketone and liberating the water-soluble N,O-dimethylhydroxylamine salt, which is easily removed during aqueous extraction.

-

Fig 2. Synthetic workflow from benzoic acid to ketone via the Weinreb amide intermediate.

Strategic Applications in Drug Discovery

The 3-bromo-4-fluoro phenyl motif is highly privileged in medicinal chemistry. The fluorine atom blocks oxidative metabolism (CYP450) at the para position while modulating the pKa and lipophilicity of the molecule. Simultaneously, the bromine atom provides a steric bulk that can anchor into specific hydrophobic pockets, or serve as a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

GPR120 Agonists for Metabolic Disorders: As detailed in3 [4], 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide is a fundamental building block in the synthesis of substituted tetrahydroisoquinoline compounds. These compounds act as GPR120 agonists, which suppress lipolysis in adipocytes and are targeted for the treatment of type II diabetes, hyperlipidemia, and NASH.

-

NMDA Receptor Modulators: Recent findings published in the4 [5] demonstrate the use of this specific Weinreb amide to synthesize thienopyrimidinone derivatives. These derivatives act as GluN2B/C/D biased positive allosteric modulators. The 3-bromo-4-fluoro ring was specifically conserved by researchers because it optimized the doubling concentration and maximal potentiation of the receptor compared to bulkier or greasier analogs.

References

- Title: 1220124-55-9 | 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide - Intranet CSIC Source: CSIC URL

- Title: WO2013090271A1 - Inhibitors of the renal outer medullary potassium channel Source: Google Patents URL

- Title: 3'-Bromo-4'-fluoroacetophenone | 1007-15-4 Source: Benchchem URL

- Title: US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists Source: Google Patents URL

- Title: Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

- 1. WO2013090271A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]

- 2. 3'-Bromo-4'-fluoroacetophenone | 1007-15-4 | Benchchem [benchchem.com]

- 3. US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Technical Application Note: Precision Synthesis of Functionalized Aryl Ketones via Weinreb Amide Method

Executive Summary

This application note details the protocol for synthesizing functionalized aryl ketones utilizing 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide as the electrophilic building block. The Weinreb amide functionality allows for the controlled mono-addition of organometallic nucleophiles (Grignard or Organolithium reagents) without the risk of over-addition to tertiary alcohols—a common failure mode with acid chlorides or esters.

The 3-bromo-4-fluoro substitution pattern is a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors and receptor modulators. Preserving the aryl bromide (Ar-Br) moiety during ketone synthesis is critical, as it serves as a handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). This guide prioritizes chemoselective conditions that convert the amide to a ketone while leaving the Ar-Br and Ar-F bonds intact.

Scientific Foundation: The Chelation Mechanism

The success of the Weinreb ketone synthesis relies on the formation of a stable, chelated tetrahedral intermediate.[1] Unlike standard amides, the N-methoxy-N-methyl moiety creates a specific coordination geometry upon nucleophilic attack.

Mechanistic Pathway

-

Nucleophilic Attack: The organometallic reagent (

) attacks the carbonyl carbon.[2] -

Chelation: The metal atom (Mg or Li) coordinates simultaneously with the anionic carbonyl oxygen and the methoxy oxygen.

-

Stabilization: This 5-membered chelate ring is kinetically stable under reaction conditions, preventing the collapse of the intermediate and the expulsion of the amine leaving group. Consequently, no ketone is formed in situ, precluding a second nucleophilic attack.

-

Hydrolysis: The ketone is liberated only upon acidic workup, which disrupts the chelate and hydrolyzes the hemiaminal salt.

Mechanism Visualization

Figure 1: The Weinreb Chelation Model ensuring mono-addition selectivity.

Substrate Analysis & Chemoselectivity

Compound: 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide Molecular Weight: 262.08 g/mol Key Functional Groups:

-

Aryl Fluoride: Generally stable to Grignard/Organolithiums at < 0°C.

-

Aryl Bromide: CRITICAL CONTROL POINT. Aryl bromides are susceptible to Metal-Halogen Exchange (Li-Br exchange) if treated with organolithiums (e.g., n-BuLi, t-BuLi).

Reagent Selection Strategy:

-

Preferred: Grignard Reagents (R-MgX). Magnesium-halogen exchange is significantly slower than Lithium-halogen exchange. Grignards allow for ketone synthesis at 0°C to RT without compromising the Ar-Br bond.

-

Alternative: Organolithiums (R-Li). Must be performed at -78°C to kinetically favor carbonyl addition over Li-Br exchange.

Experimental Protocols

Protocol A: General Grignard Addition (Recommended)

Best for: Alkyl, Phenyl, and Vinyl ketones where Ar-Br preservation is required.

Materials:

-

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv)

-

Grignard Reagent (R-MgBr or R-MgCl, 1.2 – 1.5 equiv)

-

Anhydrous THF (or Diethyl Ether)

-

Saturated NH₄Cl solution

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

-

Solvation: Dissolve 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Note: For bulky Grignards (e.g., Isopropyl), cooling to -20°C may improve yield.

-

-

Addition: Add the Grignard reagent (1.3 equiv) dropwise via syringe over 15–20 minutes.

-

Observation: A slight exotherm may occur. Ensure internal temperature does not exceed 5°C.

-

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for an additional 1–2 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS. The intermediate is stable; you will not see the ketone product until quench, but the starting amide should disappear.

-

-

Quench: Cool the flask back to 0°C. Carefully quench by adding saturated aqueous NH₄Cl.

-

Caution: Gas evolution may occur if excess Grignard is present.

-

-

Workup: Dilute with Ethyl Acetate (EtOAc) and water. Separate the organic layer.[7][8] Extract the aqueous layer 2x with EtOAc.

-

Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Low-Temperature Organolithium Addition

Best for: Highly reactive R groups or when the Grignard is unavailable.

Critical Modification: Temperature must be maintained at -78°C to prevent reaction with the Aryl Bromide.

-

Setup: Flame-dry flask, N₂ atmosphere.

-

Solvation: Dissolve amide in anhydrous THF (0.2 M).

-

Cooling: Cool to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

-

Addition: Add Organolithium (R-Li, 1.1 equiv) slowly down the side of the flask.

-

Reaction: Stir at -78°C for 30–60 minutes. Do not warm to RT before quenching if the Ar-Br bond is to be preserved.

-

Quench: Quench at -78°C with saturated NH₄Cl or dilute HCl in Methanol.

-

Workup: Warm to RT, extract with Ether/EtOAc, wash, dry, and concentrate.

Workflow Visualization

Figure 2: Operational workflow for Weinreb Ketone Synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagent. | Ensure THF is distilled/dry. Titrate Grignard reagent before use. |

| Starting Material Remains | Insufficient nucleophile or low reactivity. | Increase Grignard to 1.5–2.0 equiv. Allow longer reaction time at RT (for Grignard). |

| Tertiary Alcohol Formation | Temperature too high during addition; Quench delayed. | Ensure strict temperature control. While Weinreb amides resist over-addition, extreme excess of reagent + high heat can force it. |

| Loss of Ar-Br (Debromination) | Metal-Halogen exchange occurred. | Switch from R-Li to R-MgX. If using R-Li, keep T < -70°C and quench cold. |

| Impurity: Biphenyls | Homocoupling of Grignard. | Use fresh Magnesium for Grignard prep.[7] Add LiCl (Knochel modification) to boost Grignard efficiency. |

Safety Considerations

-

Organometallics: Grignard and Organolithium reagents are pyrophoric or highly flammable. Handle under inert atmosphere.

-

HF Generation: While the C-F bond is stable here, accidental extremely acidic conditions at high heat could theoretically generate traces of HF. Use standard PPE (gloves, goggles).

-

Quenching: Quenching organometallics is exothermic and generates gas (alkanes). Quench slowly at low temperature.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Praktische Chemie, 1997 , 339(1), 517–524.

-

Knochel, P.; et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 2003 , 42(36), 4302–4320.

-

ChemicalBook. "4-Fluoro-N-methoxy-N-methylbenzamide Properties and CAS." (Accessed 2023).

-

Common Organic Chemistry. "Grignard Reaction with Weinreb Amides: Standard Protocols."

Sources

- 1. utd-ir.tdl.org [utd-ir.tdl.org]

- 2. youtube.com [youtube.com]

- 3. adichemistry.com [adichemistry.com]

- 4. youtube.com [youtube.com]

- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]

Application Notes and Protocols for the Grignard Reaction of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3] This protocol details the specific application of the Grignard reaction to 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of a halogen, a fluorine atom, and a Weinreb amide moiety on the aromatic ring presents unique challenges and opportunities that will be addressed in this comprehensive guide.

The Weinreb amide is particularly noteworthy as it allows for the synthesis of ketones by reacting with one equivalent of a Grignard reagent, resisting the over-addition that is common with other carbonyl compounds like esters.[2][4] This protocol will focus on the formation of the Grignard reagent from the aryl bromide and its subsequent reaction with an electrophile. The fluorine substituent, being an electron-withdrawing group, can influence the reactivity of the aryl halide and the stability of the resulting Grignard reagent.[5]

Core Principles and Mechanistic Considerations

The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.[3]

-

Formation of the Grignard Reagent: An organohalide, in this case, 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, reacts with magnesium metal in an anhydrous ethereal solvent. The magnesium inserts into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[1][6]

-

Reaction with an Electrophile: The highly nucleophilic carbon of the Grignard reagent attacks an electrophilic center, such as the carbon atom of a carbonyl group, to form a new carbon-carbon bond.[6][7][8]

The presence of the Weinreb amide (N-methoxy-N-methylamide) is critical for controlling the reaction outcome. The intermediate formed upon addition of the Grignard reagent to a Weinreb amide is stabilized by chelation with the magnesium ion, preventing the collapse of the tetrahedral intermediate and subsequent addition of a second equivalent of the Grignard reagent.[2][9] This stability allows for the isolation of the ketone product after acidic workup.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide | >98% | Commercially Available | Store in a desiccator. |

| Magnesium turnings | >99.5% | Commercially Available | Ensure the surface is shiny. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Must be anhydrous.[10] Use freshly opened or distilled. |

| Iodine | Crystal, Reagent Grade | Commercially Available | For magnesium activation.[11][12] |

| 1,2-Dibromoethane | >99% | Commercially Available | Optional, for magnesium activation.[1][12][13] |

| Electrophile (e.g., Aldehyde, Ketone) | >98% | Commercially Available | Ensure it is dry. |

| Saturated aqueous ammonium chloride (NH4Cl) | Reagent Grade | Commercially Available | For quenching the reaction.[11] |

| Diethyl ether | Anhydrous | Commercially Available | For extraction. |

| Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) | Anhydrous | Commercially Available | For drying the organic layer.[13] |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available | For workup. |

| Argon or Nitrogen gas | High purity | Commercially Available | For maintaining an inert atmosphere.[14] |

Experimental Workflow

Caption: Experimental workflow for the Grignard reaction.

Detailed Protocol

PART 1: Preparation of the Grignard Reagent

Safety First: Grignard reagents are highly reactive, flammable, and sensitive to moisture and air.[10][11][15] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen).[14] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.[15]

-

Glassware Preparation: All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.[10][14][16] Dry all glassware, including a three-neck round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar, in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or assemble hot and cool under a stream of inert gas.[10]

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide which can inhibit the reaction.[1][12]

-

Place the magnesium turnings (1.2 equivalents) into the three-neck flask.

-

Add a single crystal of iodine.[7][11][12] The flask can be gently warmed with a heat gun to sublime the iodine, which will etch the magnesium surface. The disappearance of the brown iodine color is an indication of activation.[12]

-

Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium in a small amount of anhydrous THF.[1][12][13] The evolution of ethylene gas indicates activation.[1]

-

-

Initiation of the Grignard Reaction:

-

Assemble the dried glassware under a positive pressure of inert gas.

-

Add anhydrous THF to the flask to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide (1.0 equivalent) in anhydrous THF.

-

Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.[12]

-

The reaction is often initiated by gentle warming with a water bath or a heat gun.[16][17] Signs of a successful initiation include the disappearance of the iodine color, the formation of a cloudy or greyish solution, and a gentle reflux of the solvent.[7][16][18]

-

-

Formation of the Grignard Reagent:

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[12] The reaction is exothermic, and the addition rate should be controlled to prevent an uncontrolled reaction.[15]

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[16][18] The resulting dark grey to brown solution is the Grignard reagent and should be used immediately for the next step.[12]

-

PART 2: Reaction with an Electrophile

-

Addition of the Electrophile:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Prepare a solution of the electrophile (1.0 equivalent) in anhydrous THF.

-

Add the electrophile solution dropwise to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

PART 3: Workup and Purification

-

Quenching the Reaction:

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[11] This is a safer alternative to water or dilute acid, as the quench is less exothermic.[11] Be aware of a potential induction period before the reaction becomes highly exothermic.[11]

-

Continue adding the quenching solution until the vigorous reaction ceases and two distinct layers are formed.

-

-

Extraction and Isolation:

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.[13]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone product.

-

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy should be used to confirm the structure of the product. The presence of the fluorine atom will result in characteristic couplings in the 1H and 13C NMR spectra.[19]

-

Mass Spectrometry (MS): EI-MS or ESI-MS can be used to determine the molecular weight of the product.[19]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl stretch for the ketone functional group.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate | - Inactive magnesium surface.[12]- Wet glassware or solvents.[10][14]- Low reactivity of the aryl halide. | - Ensure proper activation of magnesium with iodine or 1,2-dibromoethane.[12]- Rigorously dry all glassware and use anhydrous solvents.[10][14]- Add a small amount of the aryl halide initially and apply gentle heat to create a concentrated solution at the magnesium surface.[12] |

| Low yield of Grignard reagent | - Incomplete reaction.- Side reactions (e.g., Wurtz coupling).[10][12] | - Extend the reaction time or apply gentle heating after the addition of the aryl halide.[16][18]- Add the aryl bromide solution slowly and maintain a low concentration to minimize dimerization.[10] |

| Formation of over-addition product (tertiary alcohol) | - Reaction temperature is too high.- Excess Grignard reagent. | - Maintain a low reaction temperature (0 °C or below) during the addition of the electrophile.[20]- Use a stoichiometric amount of the Grignard reagent. Titration of the Grignard solution before use is recommended for precise control.[20] |

| Difficult workup (emulsion formation) | - Presence of magnesium salts. | - Add a small amount of dilute HCl to help dissolve the magnesium salts.[17] |

Safety and Disposal

-

Handling: Grignard reagents are pyrophoric in some cases and react violently with water.[11][15][21] Handle them under an inert atmosphere at all times.

-

Spills: In case of a small spill, smother the reagent with dry sand or sodium carbonate.[11] Do not use water or carbon dioxide fire extinguishers.[11]

-

Disposal: Unreacted Grignard reagent should be quenched carefully by slow addition to a stirred, cooled solution of a proton source like isopropanol, followed by a saturated aqueous solution of ammonium chloride.[11] The resulting mixture should be disposed of as hazardous waste in accordance with local regulations.

References

- University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction.

- BenchChem. (2025, December). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.

- ReAgent. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.

- Organic Process Research & Development. (2002, October 24). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.

- TCI EUROPE N.V. (n.d.). Weinreb Ketone Synthesis.

- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

- Wikipedia. (n.d.). Weinreb ketone synthesis.

- American Chemical Society. (n.d.). Grignard Reaction.

- Organic & Biomolecular Chemistry (RSC Publishing). (2020, April 27). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides.

- UNL Digital Commons. (n.d.).

- Sciencemadness Wiki. (2019, April 1). Grignard reagent.

- University of Wisconsin-Madison. (n.d.).

- Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions.

- Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.

- ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.

- University of California, Davis. (n.d.). Experiment 13: Grignard Reaction.

- ACS Publications. (2009, March 16). The Grignard Reagents | Organometallics.

- SciSpace. (n.d.). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents.

- Chemical Research in Chinese Universities. (2017).

- University of Massachusetts Boston. (n.d.). 14 Formation and reaction of a Grignard reagent.

- Web Pages. (n.d.). 6. Grignard Reaction.

- University of Lethbridge. (n.d.). Chemistry 3720L – Week 4-5 Grignard reaction: synthesis of Triphenylmethanol.

- OpenBU. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids.